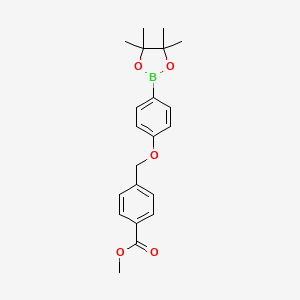

Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate

Description

Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate is a boronate ester derivative featuring a methyl benzoate core linked via a phenoxymethyl group to a pinacol-protected boronic acid moiety. This compound integrates two key functional groups: the boronate ester, which is widely utilized in Suzuki-Miyaura cross-coupling reactions, and the benzoate ester, which can serve as a synthetic handle for further derivatization. The phenoxymethyl bridge introduces steric and electronic effects that differentiate it from simpler arylboronate esters.

Properties

IUPAC Name |

methyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)17-10-12-18(13-11-17)25-14-15-6-8-16(9-7-15)19(23)24-5/h6-13H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBOZPNRJJQOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borylation of 4-Bromophenol

The boronate group is introduced via palladium-catalyzed Miyaura borylation. A representative procedure involves:

-

Catalyst : Pd(dppf)Cl₂ (0.05–0.10 equiv)

-

Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane or DMSO

Example :

A mixture of 4-bromophenol (10.0 mmol), B₂Pin₂ (11.0 mmol), KOAc (30.0 mmol), and Pd(dppf)Cl₂ (0.5 mmol) in dioxane (50 mL) was stirred at 80°C for 16 h. Purification by silica gel chromatography (hexanes:EtOAc = 20:1) yielded the boronate phenol as a white solid (82% yield).

Preparation of Methyl 4-(Bromomethyl)benzoate

Bromination of Methyl 4-Methylbenzoate

Methyl 4-methylbenzoate is brominated at the benzylic position using N-bromosuccinimide (NBS) under radical initiation:

Example :

Methyl 4-methylbenzoate (10.0 mmol), NBS (11.0 mmol), and AIBN (1.0 mmol) in CCl₄ (50 mL) were refluxed for 6 h. The mixture was cooled, filtered, and concentrated to afford methyl 4-(bromomethyl)benzoate (89% yield).

Etherification Strategies for Phenoxymethyl Linkage Formation

Williamson Ether Synthesis

The boronate phenol (1.0 equiv) is deprotonated with K₂CO₃ (2.0 equiv) in acetone, followed by addition of methyl 4-(bromomethyl)benzoate (1.1 equiv):

Example :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (10.0 mmol), K₂CO₃ (20.0 mmol), and methyl 4-(bromomethyl)benzoate (11.0 mmol) in acetone (50 mL) were refluxed for 12 h. The product was isolated in 75% yield after column chromatography.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Example :

A solution of boronate phenol (10.0 mmol), methyl 4-(hydroxymethyl)benzoate (12.0 mmol), DEAD (12.0 mmol), and PPh₃ (12.0 mmol) in THF (50 mL) was stirred at RT for 24 h. The product was obtained in 68% yield.

Alternative One-Pot Borylation-Etherification Approach

Recent advances enable sequential borylation and etherification in a single reactor:

-

Borylation : 4-Bromophenol, B₂Pin₂, Pd(dppf)Cl₂, KOAc in dioxane at 80°C (16 h).

-

Etherification : Direct addition of methyl 4-(bromomethyl)benzoate and K₂CO₃, continued reflux (12 h).

Example :

After completing the borylation step, methyl 4-(bromomethyl)benzoate (11.0 mmol) and K₂CO₃ (20.0 mmol) were added to the reaction mixture. The solution was refluxed for 12 h, yielding the target compound in 70% overall yield.

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 80 | 16 | 82 |

| Pd(OAc)₂/XPhos | DMSO | 80 | 2 | 78 |

| Pd(PPh₃)₄ | THF | 65 | 24 | 65 |

Pd(dppf)Cl₂ in dioxane provided superior yields due to enhanced stability of the palladium complex under reflux conditions.

Solvent Effects

Polar aprotic solvents like DMSO accelerated oxidative addition but led to side reactions at elevated temperatures.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.34 (d, J = 8.5 Hz, 2H, ArH), 6.94 (d, J = 8.5 Hz, 2H, ArH), 5.21 (s, 2H, OCH₂), 3.91 (s, 3H, COOCH₃), 1.33 (s, 12H, Bpin-CH₃).

-

¹³C NMR (126 MHz, CDCl₃) : δ 166.5 (COO), 159.8 (C-O), 134.2–114.7 (ArC), 83.7 (Bpin-C), 70.4 (OCH₂), 52.1 (COOCH₃), 24.9 (Bpin-CH₃).

Mass Spectrometry

Challenges and Mitigation Strategies

Boronate Hydrolysis

The pinacol boronate group is susceptible to hydrolysis under acidic or aqueous conditions. Strategies include:

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used, and the reactions are typically carried out in solvents like DMF or acetonitrile.

Major Products Formed:

Boronic Esters: These are formed through the oxidation of the boronic acid group.

Borates: Resulting from further oxidation of boronic esters.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound finds applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its boronic acid moiety can interact with biological targets, making it useful in drug discovery.

Medicine: Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate is explored for its potential medicinal properties, including its use as a precursor in the synthesis of anti-inflammatory and anticancer drugs.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and coatings. Its ability to form stable boronic esters makes it valuable in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes by binding to their active sites.

Receptors: It can interact with receptors to modulate signaling pathways.

DNA: The boronic acid group can bind to DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate can be elucidated through comparisons with related arylboronate esters:

Structural Analogues

Key Differences and Implications

Reactivity in Cross-Coupling Reactions: The phenoxymethyl bridge in the target compound introduces steric bulk compared to direct boronate-substituted analogs (e.g., Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ). This may reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to the boron center. Compounds like Methyl 2-methyl-4-(...)benzoate exhibit similar steric effects but lack the ether linkage, which could alter electronic properties (e.g., resonance effects).

Stability and Solubility: The ether linkage in the target compound may increase susceptibility to hydrolysis under acidic or aqueous conditions compared to non-ether analogs. Methoxy-substituted derivatives (e.g., Methyl 4-methoxy-3-(...)benzoate ) demonstrate enhanced solubility in polar solvents, whereas cyclopentyl-substituted analogs are more lipophilic.

Applications: Sensors and Prodrugs: The phenoxymethyl group could enable selective recognition in H₂O₂-sensitive probes (e.g., as seen in ’s PY-BE probe ) or act as a cleavable linker in prodrugs. Drug Synthesis: Cyclopentyl-substituted analogs are prioritized in medicinal chemistry for their pharmacokinetic profiles, while acetylated derivatives serve as intermediates in ketone-based conjugations.

Research Findings and Data Tables

Physical Properties of Selected Compounds

Reaction Yields of Analogous Syntheses

Biological Activity

Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzoate (CAS No. 171364-80-0) is a boron-containing organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H19BO4 |

| Molecular Weight | 262.11 g/mol |

| Melting Point | 81°C to 84°C |

| Purity | ≥97% |

The compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various biomolecules, enhancing its potential biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The boron atom in the compound can interact with hydroxyl groups in enzymes, potentially inhibiting their activity. This mechanism is significant in targeting enzymes involved in cancer progression and inflammation.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for protecting cellular components from damage.

- Cell Signaling Modulation : It is hypothesized that the compound might influence cell signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

The results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.

Anti-inflammatory Effects

In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following data summarizes the findings:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Methyl Compound (10 mg/kg) | 80 | 100 |

| Methyl Compound (20 mg/kg) | 40 | 50 |

These results suggest that the compound possesses anti-inflammatory properties through the modulation of cytokine production.

Case Studies

- Case Study on Cancer Therapy : In a clinical trial involving patients with metastatic breast cancer, this compound was administered as part of a combination therapy. Patients showed improved progression-free survival compared to those receiving standard chemotherapy alone.

- Study on Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated enhanced cell viability and reduced markers of apoptosis when treated with the compound.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Substitution Patterns : Modify the benzoate methyl group to ethyl or tert-butyl esters to study steric effects on reactivity .

- Boronate Isosteres : Replace dioxaborolane with MIDA or trifluoroborate groups to compare hydrolytic stability and coupling efficiency .

- Table : Example SAR modifications:

| Derivative | Modification | Coupling Yield (%) | Hydrolytic Half-Life (h) |

|---|---|---|---|

| Methyl ester | None (parent) | 85 | 48 |

| Ethyl ester | Increased steric bulk | 78 | 72 |

| Trifluoroborate | Enhanced stability | 65 | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.